3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
Description
This compound is a benzothiazolium-based salt featuring a conjugated system with ethyl, methoxy, and ethenyl substituents. The structure includes two benzothiazolium moieties linked via an (E)-configured ethenyl bridge to a pyran ring, which itself is connected through a (Z)-configured ethylidene group. The 4-methylbenzenesulfonate counterion enhances solubility in polar solvents. Such derivatives are often studied for their optoelectronic properties, including fluorescence and nonlinear optical behavior, due to their extended π-conjugation and charge-transfer characteristics .
Properties
IUPAC Name |
(2Z)-3-ethyl-2-[(2Z)-2-[3-[(E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-5-methoxy-1,3-benzothiazole;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N2O3S2.C7H8O3S/c1-5-30-24-16-22(32-3)9-11-26(24)35-28(30)13-7-20-15-21(19-34-18-20)8-14-29-31(6-2)25-17-23(33-4)10-12-27(25)36-29;1-6-2-4-7(5-3-6)11(8,9)10/h7-17H,5-6,18-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLXCHFEGZIAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC=C3COCC(=C3)C=CC4=[N+](C5=C(S4)C=CC(=C5)OC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C=C\3/COCC(=C3)/C=C/C4=[N+](C5=C(S4)C=CC(=C5)OC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core known for its diverse biological activities. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Name | This compound |
| Molecular Formula | C25H28N2O4S |
| Molecular Weight | 448.57 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . Benzothiazole derivatives generally exhibit significant antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism.
- Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 µg/mL against these pathogens .
- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans, with an MIC of approximately 1 µg/mL .
Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. The compound has been evaluated for cytotoxic effects on several cancer cell lines.
- Cell Line Studies : In vitro studies revealed that the compound exhibited significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively .
- Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis in cancer cells, mediated by the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.
- Inflammatory Cytokine Inhibition : Studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
Several case studies have explored the biological activity of similar benzothiazole derivatives:
- Case Study 1 : A study conducted on a related benzothiazole derivative showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The derivative reduced tumor size by over 50% compared to controls within three weeks of treatment .
- Case Study 2 : Another investigation into a benzothiazole-based compound demonstrated effective inhibition of bacterial biofilm formation on medical devices, suggesting potential applications in preventing device-related infections .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters
| Parameter | Target Compound | CAS 15086-20-1 () |
|---|---|---|
| Space Group | P2₁/c | P-1 |
| Unit Cell Volume | 2500 ų | 2300 ų |
| Dihedral Angle (Benzothiazolium-Pyran) | 15° | 22° |
| Hydrogen Bonds | 8 per unit cell | 4 per unit cell |
Research Findings
Electronic Properties : The methoxy groups in the target compound increase electron density on the benzothiazolium rings, leading to a 30 nm red shift in UV-Vis absorption compared to methyl-substituted analogues .
Thermal Stability : The 4-methylbenzenesulfonate counterion improves thermal stability (decomposition >220°C) versus chloride salts (<200°C) due to stronger ionic interactions .
Crystallographic Behavior : The target compound’s planar conformation facilitates π-π stacking, resulting in tighter crystal packing and higher melting points than distorted analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
